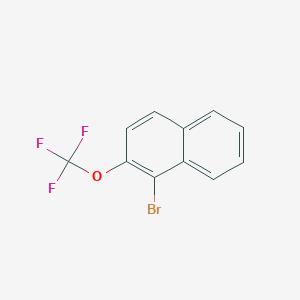

1-Bromo-2-(trifluoromethoxy)naphthalene

Descripción

1-Bromo-2-(trifluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and a trifluoromethoxy (-OCF₃) group at the 2-position. This compound is of significant interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The trifluoromethoxy group is known to enhance metabolic stability and electron-withdrawing properties, making it valuable in pharmaceutical and materials science applications .

Propiedades

IUPAC Name |

1-bromo-2-(trifluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O/c12-10-8-4-2-1-3-7(8)5-6-9(10)16-11(13,14)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBKGZUTRKHGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Bromo-2-(trifluoromethoxy)naphthalene typically involves the bromination of 2-(trifluoromethoxy)naphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient brominating agents.

Análisis De Reacciones Químicas

1-Bromo-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Coupling Reactions: It can participate in Ullmann coupling reactions to form biaryls or biheterocycles.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Bromo-2-(trifluoromethoxy)naphthalene has several applications in scientific research:

Biology and Medicine:

Industry: It may be used in the development of materials with specific electronic or optical properties, although detailed industrial applications are not widely reported.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-(trifluoromethoxy)naphthalene in chemical reactions typically involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and the outcome of reactions.

Comparación Con Compuestos Similares

Substituent Type: Trifluoromethoxy vs. Trifluoromethyl

1-Bromo-2-(trifluoromethyl)naphthalene (C₁₁H₆BrF₃)

- Structural Differences : Replaces -OCF₃ with -CF₃.

- Electronic Effects : The trifluoromethyl group is a stronger electron-withdrawing group (σₚ = 0.54) compared to trifluoromethoxy (σₚ = 0.35–0.40), altering reactivity in electrophilic substitution or cross-coupling reactions .

- Applications : -CF₃ derivatives are commonly used in agrochemicals, whereas -OCF₃ is preferred in pharmaceuticals for its balance of lipophilicity and stability .

Substituent Position: Ortho vs. Para Isomers

1-Bromo-3-(trifluoromethoxy)naphthalene

Substituent Reactivity: Bromine vs. Bromomethyl

1-Bromo-2-(bromomethyl)naphthalene (C₁₁H₈Br₂)

Functional Group Complexity: Allyloxy vs. Trifluoromethoxy

1-Bromo-2-((3-(4-(trifluoromethyl)phenyl)allyl)oxy)naphthalene (1q)

- Structural Features : Incorporates an allyloxy linker with a para-trifluoromethylphenyl group.

- Synthetic Utility : The allyloxy group facilitates further functionalization via olefin metathesis or oxidation, offering modularity in drug design .

Data Tables for Comparative Analysis

Table 1: Physical and Electronic Properties

| Compound | Molecular Formula | Substituent | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 1-Bromo-2-(trifluoromethoxy)naphthalene | C₁₁H₆BrF₃O | -OCF₃ | Not reported | Pharmaceuticals, OLED materials |

| 1-Bromo-2-(trifluoromethyl)naphthalene | C₁₁H₆BrF₃ | -CF₃ | Not reported | Agrochemicals, polymer additives |

| 1-Bromo-2-(bromomethyl)naphthalene | C₁₁H₈Br₂ | -CH₂Br | Not reported | Precursor for Wittig reagents |

| 1-Bromo-2-methylnaphthalene | C₁₁H₉Br | -CH₃ | Not reported | Organic synthesis intermediates |

Key Research Findings

- Electronic Effects : The -OCF₃ group in 1-bromo-2-(trifluoromethoxy)naphthalene provides moderate electron withdrawal, enhancing stability in cross-coupling reactions compared to -CF₃ derivatives .

- Steric Considerations : Ortho-substituted derivatives exhibit steric hindrance, influencing regioselectivity in Suzuki-Miyaura couplings .

- Thermal Stability : Bromomethyl-substituted naphthalenes are less thermally stable than their trifluoromethoxy counterparts, limiting high-temperature applications .

Actividad Biológica

1-Bromo-2-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of both bromine and trifluoromethoxy groups enhances its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C11H7BrF3O

- Molecular Weight: 303.07 g/mol

- Structure: The compound features a naphthalene backbone substituted with a bromine atom and a trifluoromethoxy group, which significantly influences its physicochemical properties.

The biological activity of 1-bromo-2-(trifluoromethoxy)naphthalene is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Its bromine substituent can participate in electrophilic aromatic substitution reactions, potentially modifying biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. Studies suggest that 1-bromo-2-(trifluoromethoxy)naphthalene may inhibit the growth of specific bacterial strains, although detailed quantitative data is limited.

Enzyme Inhibition

The compound's derivatives have been studied for their potential as enzyme inhibitors. For instance, fluorinated compounds are known to affect the activity of cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones. Preliminary studies indicate that 1-bromo-2-(trifluoromethoxy)naphthalene may similarly modulate enzyme activity, although specific mechanisms remain to be elucidated.

Case Studies

-

Enzyme Interaction Study

- Objective: To evaluate the inhibitory effects on cytochrome P450 enzymes.

- Method: In vitro assays measuring enzyme activity in the presence of varying concentrations of 1-bromo-2-(trifluoromethoxy)naphthalene.

- Findings: The compound exhibited dose-dependent inhibition, suggesting potential for further development as an enzyme inhibitor.

-

Antimicrobial Efficacy

- Objective: To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was employed to test the compound against various bacterial strains.

- Findings: Significant zones of inhibition were observed, indicating effective antimicrobial properties.

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Enzyme Inhibition | In vitro assays | Dose-dependent inhibition observed |

| Antimicrobial Activity | Disk diffusion method | Significant inhibition against tested strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.